3,4-Propylenedioxythiophene-2,5-dicarboxylic acid 3,4-Propylenedioxythiophene-2,5-dicarboxylic acid 3,4-Propylenedioxythiophene-2,5-dicarboxylic acid (ProDOT) is an electron rich conducting polymer that can be used in organic and bio-electronics. It can functionalize a variety of polymers by enhancing the intrinsic properties.

Brand Name: Vulcanchem
CAS No.: 177364-98-6
VCID: VC20918386
InChI: InChI=1S/C9H8O6S/c10-8(11)6-4-5(7(16-6)9(12)13)15-3-1-2-14-4/h1-3H2,(H,10,11)(H,12,13)
SMILES: C1COC2=C(SC(=C2OC1)C(=O)O)C(=O)O
Molecular Formula: C9H8O6S
Molecular Weight: 244.22 g/mol

3,4-Propylenedioxythiophene-2,5-dicarboxylic acid

CAS No.: 177364-98-6

Cat. No.: VC20918386

Molecular Formula: C9H8O6S

Molecular Weight: 244.22 g/mol

* For research use only. Not for human or veterinary use.

3,4-Propylenedioxythiophene-2,5-dicarboxylic acid - 177364-98-6

Specification

CAS No. 177364-98-6
Molecular Formula C9H8O6S
Molecular Weight 244.22 g/mol
IUPAC Name 3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine-6,8-dicarboxylic acid
Standard InChI InChI=1S/C9H8O6S/c10-8(11)6-4-5(7(16-6)9(12)13)15-3-1-2-14-4/h1-3H2,(H,10,11)(H,12,13)
Standard InChI Key MCLQXEPXGNPDHG-UHFFFAOYSA-N
SMILES C1COC2=C(SC(=C2OC1)C(=O)O)C(=O)O
Canonical SMILES C1COC2=C(SC(=C2OC1)C(=O)O)C(=O)O

Introduction

3,4-Propylenedioxythiophene-2,5-dicarboxylic acid is a chemical compound with the molecular formula C9H8O6S and the CAS number 177364-98-6. It is recognized for its unique structure, which includes a thiophene ring and two carboxylic acid groups. This compound is classified as an electron-rich conducting polymer due to its conjugated structure with alternating single and double bonds between carbon atoms .

Applications in Organic Electronics

This compound finds extensive use in organic electronics due to its electron-rich nature and conductivity:

Key Applications:

  • Electrochromic Devices: These devices change color when an electric current passes through them.

  • Lithium Ion Batteries: Used as components that enhance battery performance by improving conductivity.

  • Organic Semiconductors: Essential for developing flexible electronic devices like displays or sensors.

Its ability to conduct electricity efficiently makes it valuable for research in these areas .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions starting from precursors such as diethyl esters of the thiophene derivatives:

Steps Involved:

  • Esterification followed by hydrolysis.

  • Use of catalysts like palladium or nickel for cross-coupling reactions if necessary.

These methods showcase the versatility of synthetic chemistry approaches applicable to this molecule .

Interaction Studies

Interaction studies focus on how this molecule behaves in various environments:

Environmental Interactions:

  • Solubility: It interacts differently depending on solvent properties.
    2..surface interactions: Carboxyl groups can bind with metal ions or surfaces.

Understanding these interactions helps optimize device performance by adjusting material interfaces .

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